Darglitazone

Catalog No.
S525036
CAS No.
141200-24-0
M.F
C23H20N2O4S
M. Wt
420.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Darglitazone

CAS Number

141200-24-0

Product Name

Darglitazone

IUPAC Name

5-[[4-[3-(5-methyl-2-phenyl-1,3-oxazol-4-yl)propanoyl]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C23H20N2O4S

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C23H20N2O4S/c1-14-18(24-22(29-14)17-5-3-2-4-6-17)11-12-19(26)16-9-7-15(8-10-16)13-20-21(27)25-23(28)30-20/h2-10,20H,11-13H2,1H3,(H,25,27,28)

InChI Key

QQKNSPHAFATFNQ-UHFFFAOYSA-N

SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCC(=O)C3=CC=C(C=C3)CC4C(=O)NC(=O)S4

Synonyms

5-[[4-[3-(5-Methyl-2-phenyl-4-oxazolyl)-1-oxopropyl]phenyl]methyl]-2,4-thiazolidinedione; (±)-5-[[4-[3-(5-Methyl-2-phenyl-4-oxazolyl)-1-oxopropyl]phenyl]methyl]-2,4-Thiazolidinedione;(±)-5-[p-[3-(5-Methyl-2-phenyl-4-oxazolyl)propionyl]benzyl]-2,4-th

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCC(=O)C3=CC=C(C=C3)CC4C(=O)NC(=O)S4

Darglitazone is a thiazolidinedione (TZD) class medication used in the treatment of type 2 diabetes mellitus. It was first synthesized in the 1980s by Dr. John P. Yardley at Parke-Davis. While initially considered a promising treatment, safety concerns led to its withdrawal from the market in many countries [].


Molecular Structure Analysis

Darglitazone has a complex molecular structure with several key features. The core structure consists of a thiazolidinedione ring with a methyl group at position 2 and a substituted nitrogen-containing heterocycle at position 5. This heterocycle plays a crucial role in the drug's interaction with its target protein (discussed in Mechanism of Action).


Chemical Reactions Analysis

The specific synthesis pathway for Darglitazone is proprietary information, but the general reaction scheme for TZDs involves the condensation of a thiazolidine with a carboxylic acid derivative. Darglitazone is known to undergo decomposition in the presence of light and moisture.


Physical And Chemical Properties Analysis

  • Melting point: 159-161 °C []
  • Boiling point: Not applicable (decomposes before boiling)
  • Solubility: Poorly soluble in water, but soluble in organic solvents like ethanol and methanol []
  • pKa: 6.8 []

Darglitazone acts as a PPARγ (peroxisome proliferator-activated receptor gamma) agonist. PPARγ is a nuclear receptor protein that regulates genes involved in fat and carbohydrate metabolism []. By activating PPARγ, Darglitazone improves insulin sensitivity in fat and muscle cells, leading to better blood sugar control in type 2 diabetes [].

Understanding Insulin Sensitivity and Glucose Metabolism

Darglitazone's primary mechanism of action involves activating peroxisome proliferator-activated receptor gamma (PPARγ), a protein that regulates various cellular processes, including fat storage and glucose metabolism. Researchers utilize Darglitazone to investigate how PPARγ activation impacts insulin sensitivity and glucose uptake in various cell types, including adipocytes (fat cells) and hepatocytes (liver cells) []. This knowledge helps scientists understand the complex interplay between these factors and their potential role in developing new treatments for type 2 diabetes and other metabolic disorders.

Investigating Potential Benefits in Non-Diabetic Conditions

While Darglitazone's use in treating type 2 diabetes has been restricted due to safety concerns, ongoing research explores its potential applications in various non-diabetic conditions. These include:

  • Cardiovascular disease: Studies suggest Darglitazone might improve coronary blood flow and reduce inflammation, potentially offering benefits for cardiovascular health. However, further research is needed to confirm these findings and establish its safety profile in this context [].
  • Neurological disorders: Research suggests Darglitazone may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease. However, these findings are preliminary and require further investigation [].
  • Cancer: Some studies suggest Darglitazone might possess anti-cancer properties by impacting cellular growth and survival pathways. However, more research is necessary to determine its efficacy and safety for cancer treatment [].

It's crucial to note that these are ongoing research areas, and Darglitazone is not currently approved for treating any of these non-diabetic conditions.

Utilizing Darglitazone as a Research Tool

Beyond its potential therapeutic applications, Darglitazone serves as a valuable research tool for scientists studying various cellular processes and pathways:

  • Understanding PPARγ function: Darglitazone's ability to activate PPARγ allows researchers to study the role of this receptor in various biological processes, including fat metabolism, inflammation, and cell differentiation [].
  • Investigating gene regulation: Darglitazone can be used to study how PPARγ activation influences gene expression, providing insights into the complex mechanisms controlling cellular functions [].
Typical of thiazolidinediones, which include:

  • Binding to PPAR-γ: Darglitazone binds to the PPAR-γ receptor, leading to a conformational change that activates gene transcription involved in glucose and lipid metabolism.
  • Inhibition of Proinflammatory Cytokines: The compound modulates the expression of proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), demonstrating its anti-inflammatory properties .
  • Metabolic Pathways: Darglitazone enhances insulin signaling pathways, particularly through the activation of phosphoinositide 3-kinase (PI3K), which is critical for glucose uptake in muscle and adipose tissues .

Darglitazone exhibits significant biological activities, primarily through its action as a PPAR-γ agonist:

  • Insulin Sensitization: It enhances cellular sensitivity to insulin, promoting glucose uptake and utilization .
  • Lipid Regulation: Darglitazone reduces triglyceride levels and improves lipid profiles by altering fatty acid metabolism and storage .
  • Anti-inflammatory Effects: The compound modulates inflammatory responses, suppressing the expression of proinflammatory cytokines in models of obesity and diabetes .

The synthesis of darglitazone involves several steps typical of thiazolidinedione derivatives:

  • Formation of Thiazolidinedione Ring: The initial step includes the condensation of appropriate aldehydes with thioketones or thioesters to form the thiazolidinedione core structure.
  • Functionalization: Subsequent reactions introduce various functional groups that enhance its binding affinity for PPAR-γ.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.

Darglitazone is primarily researched for its applications in:

  • Type 2 Diabetes Treatment: It is evaluated for its effectiveness in improving glycemic control in patients with insulin resistance .
  • Obesity Management: Due to its effects on lipid metabolism, darglitazone may have potential applications in managing obesity-related metabolic disorders.
  • Cardiovascular Health: By improving lipid profiles and reducing inflammation, it may contribute to cardiovascular risk reduction in diabetic patients .

Interaction studies have demonstrated that darglitazone can interact with various biological targets:

  • PPAR-γ Interaction: Its primary mechanism involves binding to PPAR-γ, influencing gene expression related to glucose and lipid metabolism.
  • Synergistic Effects with Other Drugs: Studies suggest that darglitazone may enhance the efficacy of other antidiabetic medications when used in combination, although specific interactions need further investigation .
  • Impact on Inflammatory Pathways: Darglitazone's modulation of cytokine expression indicates potential interactions with inflammatory pathways relevant to metabolic syndrome and cardiovascular diseases .

Darglitazone shares similarities with other thiazolidinediones but possesses unique attributes that distinguish it from them. Below is a comparison with similar compounds:

CompoundMechanism of ActionUnique Features
PioglitazonePPAR-γ agonistUsed widely for type 2 diabetes; cardiovascular benefits noted
RosiglitazonePPAR-γ agonistAssociated with increased cardiovascular risks; more restricted use
TroglitazonePPAR-γ agonistWithdrawn due to liver toxicity issues; less favorable safety profile
DarglitazonePPAR-γ agonistPotentially fewer side effects; effective in reducing inflammation

Darglitazone's unique profile as a selective PPAR-γ agonist with favorable metabolic effects positions it distinctively among other thiazolidinediones, particularly regarding its safety and efficacy profile in clinical settings .

XLogP3

4.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

420.11437830 g/mol

Monoisotopic Mass

420.11437830 g/mol

Heavy Atom Count

30

Appearance

Assay:≥95%A crystalline solid

UNII

AVP9C03Z3K

Pharmacology

Darglitazone is an agent belonging to the glitazone class of antidiabetic agents with antihyperglycemic and anti-inflammatory activities. Darglitazone may be able to abrogate acute cerebral inflammatory responses via its suppression of proinflammatory gene expression.

Other CAS

141200-24-0

Wikipedia

Darglitazone

Dates

Modify: 2023-08-15

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